Diethylenetriaminetetraacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

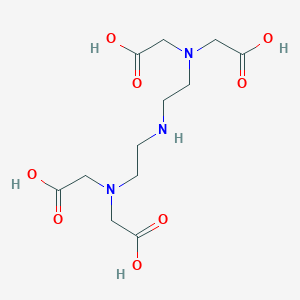

Diethylenetriaminetetraacetic acid (DTPA) is a chelating agent, which is widely used in scientific research for its ability to bind metal ions. It is a synthetic compound that has been developed as a complexing agent for a variety of metals, including calcium, copper, iron, and zinc. DTPA has been used in various fields of research, including biochemistry, environmental science, and medical research.

Mécanisme D'action

Diethylenetriaminetetraacetic acid binds to metal ions through its four carboxylic acid groups and two amine groups. The metal ion forms a complex with Diethylenetriaminetetraacetic acid, which prevents it from interacting with other molecules in the system. The complex is then excreted from the body, either through urine or feces. The ability of Diethylenetriaminetetraacetic acid to bind to metal ions makes it a valuable tool in scientific research for studying metalloproteins and other metal-containing molecules.

Effets Biochimiques Et Physiologiques

Diethylenetriaminetetraacetic acid is generally considered to be safe for use in scientific research, with few reported side effects. It is not metabolized by the body and is excreted unchanged. Diethylenetriaminetetraacetic acid has been shown to have a low toxicity in animal studies, with no observed adverse effects on organ function or histology. However, it is important to note that Diethylenetriaminetetraacetic acid is a chelating agent and can potentially remove essential metals from the body if used inappropriately.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Diethylenetriaminetetraacetic acid in lab experiments include its ability to selectively bind to metal ions and its low toxicity. Diethylenetriaminetetraacetic acid is also relatively inexpensive and widely available. However, Diethylenetriaminetetraacetic acid has some limitations in lab experiments. It is not effective at removing all types of metal ions, and it can potentially remove essential metals from the system if used inappropriately. Additionally, Diethylenetriaminetetraacetic acid can interfere with some analytical techniques, such as spectrophotometry, by absorbing light in the same wavelength range as the analyte.

Orientations Futures

There are many potential future directions for research involving Diethylenetriaminetetraacetic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the use of Diethylenetriaminetetraacetic acid in the treatment of metal toxicity in humans and animals. Additionally, there is interest in using Diethylenetriaminetetraacetic acid in the development of new contrast agents for imaging techniques, such as MRI.

In conclusion, Diethylenetriaminetetraacetic acid (Diethylenetriaminetetraacetic acid) is a versatile chelating agent that has many applications in scientific research. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal-containing molecules and for removing heavy metals from contaminated soil and water. While Diethylenetriaminetetraacetic acid is generally considered safe for use in lab experiments, it is important to use it appropriately and to be aware of its limitations. There are many potential future directions for research involving Diethylenetriaminetetraacetic acid, which may lead to the development of new chelating agents and new applications for this important compound.

Méthodes De Synthèse

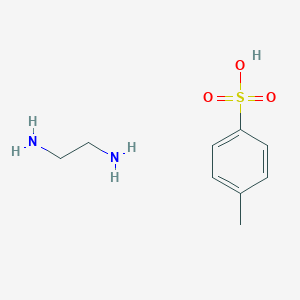

Diethylenetriaminetetraacetic acid is synthesized by reacting ethylenediamine with formaldehyde and sodium cyanide. The product is then treated with sodium hydroxide and chloroacetic acid to form Diethylenetriaminetetraacetic acid. The synthesis of Diethylenetriaminetetraacetic acid is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Applications De Recherche Scientifique

Diethylenetriaminetetraacetic acid is widely used in scientific research for its ability to chelate metal ions. It is commonly used in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. Diethylenetriaminetetraacetic acid is also used in environmental science to remove heavy metals from contaminated soil and water. In medical research, Diethylenetriaminetetraacetic acid is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.

Propriétés

Numéro CAS |

13811-41-1 |

|---|---|

Nom du produit |

Diethylenetriaminetetraacetic acid |

Formule moléculaire |

C12H21N3O8 |

Poids moléculaire |

335.31 g/mol |

Nom IUPAC |

2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |

Clé InChI |

AGMNQPKGRCRYQP-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

Synonymes |

diethylenetriaminetetraacetic acid DTTA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.